5-Cyano-2-methylnicotinic acid

Description

Historical Perspective and Initial Discoveries of Nicotinic Acid Derivatives

The story of nicotinic acid derivatives begins with the parent compound, nicotinic acid, also known as niacin or vitamin B3. bionity.com It was first synthesized in a laboratory setting in 1867 through the oxidation of nicotine, a well-known alkaloid found in tobacco plants. bionity.comnews-medical.net For many decades, nicotinic acid was primarily a chemical curiosity, finding some use in photography. news-medical.net Its biological significance remained unrecognized until the early 20th century.

The crucial link between nicotinic acid and health was established through research into the disease pellagra, a debilitating condition characterized by dermatitis, diarrhea, and dementia, which was widespread in regions where maize was a dietary staple. news-medical.netkarger.com In 1915, the Austrian-American physician Joseph Goldberger conducted experiments demonstrating that pellagra was caused by a nutritional deficiency. news-medical.net He identified a "pellagra-preventing (P-P) factor" found in foods like meat and yeast that could cure the disease. news-medical.netwikipedia.org

The definitive identification of this factor came in 1937 when the American biochemist Conrad Arnold Elvehjem isolated nicotinic acid from liver extracts. karger.comwikipedia.org He demonstrated that this compound could cure a similar condition in dogs known as "black tongue" and subsequently confirmed its efficacy in treating pellagra in humans. news-medical.netkarger.com To dissociate the vitamin from the toxic alkaloid nicotine, the name "niacin" was derived from ni cotinic ac id vitamin . bionity.com This discovery cemented the importance of nicotinic acid and its amide form, nicotinamide (B372718), as essential human nutrients, now collectively known as vitamin B3. wikipedia.org These molecules are precursors to the vital coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to cellular metabolism and DNA repair. bionity.comwikipedia.org

Structural Features and Chemical Nomenclature of 5-Cyano-2-methylnicotinic acid

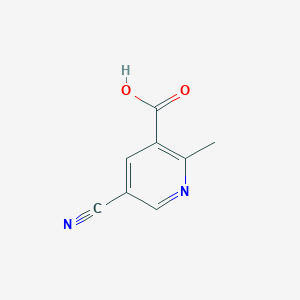

This compound is a substituted pyridine (B92270) derivative. Its structure is defined by a central pyridine ring functionalized with three specific groups at distinct positions. The systematic name for this compound, according to IUPAC nomenclature, is 5-cyano-2-methylpyridine-3-carboxylic acid . fluorochem.co.uk

The core structure consists of:

A pyridine ring , which is a six-membered aromatic heterocycle containing one nitrogen atom.

A carboxylic acid (-COOH) group located at the 3-position of the ring.

A methyl (-CH₃) group attached at the 2-position.

A cyano (-C≡N) group at the 5-position.

The combination and relative positions of these functional groups dictate the molecule's chemical reactivity, polarity, and steric profile. The carboxylic acid provides an acidic proton and a site for esterification or amidation reactions. The cyano group, or nitrile, is a versatile functional group that can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid or amide. researchgate.net

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-cyano-2-methylpyridine-3-carboxylic acid | fluorochem.co.uk |

| CAS Number | 1256789-77-1 | ambeed.combldpharm.com |

| Molecular Formula | C₈H₆N₂O₂ | ambeed.comcymitquimica.com |

| Molecular Weight | 162.15 g/mol | ambeed.comcymitquimica.com |

| Appearance | Typically a solid at room temperature | cymitquimica.com |

Significance of this compound in Contemporary Organic Synthesis and Heterocyclic Chemistry

The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. cymitquimica.com Its trifunctional nature—possessing a carboxylic acid, a methyl group, and a cyano group on a heterocyclic scaffold—makes it a valuable building block for constructing more complex molecules. researchgate.netcymitquimica.com

In heterocyclic chemistry, the pyridine core is a common motif in many biologically active compounds. The substituents on this compound provide multiple handles for synthetic manipulation:

The Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of a wide variety of other molecular fragments.

The Cyano Group: This group is highly valuable in synthetic chemistry. researchgate.net It can be hydrolyzed to form an amide or another carboxylic acid, or it can be reduced to form a primary amine. researchgate.netevitachem.com This versatility allows for significant structural diversification. The cyano group's electron-withdrawing nature also influences the reactivity of the pyridine ring. evitachem.com

The Pyridine Ring: The nitrogen atom in the ring can be quaternized, and the ring itself can participate in various coupling reactions, further expanding its synthetic potential.

This compound serves as a scaffold for creating libraries of novel compounds, particularly in medicinal chemistry. For example, related cyanopyridine structures are used as starting materials for complex molecules investigated for potential therapeutic applications. ontosight.aiontosight.ai The ability to selectively react one functional group while leaving the others intact is a key advantage for multistep synthetic sequences aimed at producing complex target molecules, such as those used in drug discovery programs. mdpi.com

Overview of Research Trajectories for this compound

Current research involving this compound and structurally similar compounds is predominantly focused on its application in synthetic and medicinal chemistry. The compound itself is not typically an end product but rather a key intermediate in the synthesis of novel, high-value molecules.

The main research trajectories include:

Scaffold for Drug Discovery: The compound is used as a foundational scaffold to synthesize new chemical entities. ontosight.aiontosight.ai Researchers modify the carboxylic acid and cyano groups to generate libraries of related compounds, which are then screened for biological activity against various therapeutic targets, such as enzymes or receptors. ontosight.ai

Development of Complex Heterocyclic Systems: The reactivity of the functional groups is exploited to build more elaborate polycyclic and heterocyclic systems. mdpi.com The inherent structure of the substituted pyridine ring is a desirable feature in many classes of biologically active molecules.

Exploration of Novel Agrochemicals: Similar to medicinal chemistry, the pyridine scaffold is also prevalent in agrochemicals. Research may involve using this intermediate to create new herbicides, pesticides, or fungicides, although this is a less commonly cited application than its role in pharmaceutical development.

Structure

3D Structure

Properties

CAS No. |

1256789-77-1 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

5-cyano-2-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H6N2O2/c1-5-7(8(11)12)2-6(3-9)4-10-5/h2,4H,1H3,(H,11,12) |

InChI Key |

SOMNHSWRZODVSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Cyano 2 Methylnicotinic Acid

De Novo Synthetic Routes to the 5-Cyano-2-methylnicotinic acid Pyridine (B92270) Core

De novo synthesis involves the construction of the pyridine ring from acyclic precursors. wikipedia.org This approach offers the advantage of installing the required functional groups—a carboxylic acid at the 3-position, a cyano group at the 5-position, and a methyl group at the 2-position—in a controlled manner during the ring-forming process.

Multi-Component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, thereby minimizing waste and saving time. nih.gov For the synthesis of a polysubstituted pyridine like this compound, a four-component reaction could be envisioned. While a specific MCR for this exact molecule is not readily found in the literature, analogous syntheses of 2-amino-3-cyanopyridine (B104079) derivatives suggest a plausible pathway. scielo.br

A hypothetical MCR approach could involve the reaction of a β-ketoester, an α,β-unsaturated nitrile, an aldehyde, and a source of ammonia. The selection of appropriate starting materials is crucial for achieving the desired substitution pattern. For instance, a reaction between ethyl acetoacetate (B1235776) (providing the 2-methyl group and part of the pyridine ring), 2-cyano-3-ethoxyacrylonitrile (as a synthon for the 5-cyano and 3-carboxy functionalities after hydrolysis), formaldehyde, and ammonium (B1175870) acetate (B1210297) could theoretically lead to a dihydropyridine (B1217469) intermediate that can be subsequently oxidized to the aromatic pyridine core. The conditions for such reactions often require a catalyst, such as copper nanoparticles on charcoal, and can be performed in various solvents. scielo.br

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Core |

| β-ketoester | α,β-unsaturated nitrile | Aldehyde | Ammonia source | Polysubstituted dihydropyridine |

| Ethyl acetoacetate | 2-cyano-3-ethoxyacrylonitrile | Formaldehyde | Ammonium acetate | Dihydropyridine precursor to this compound ester |

Cyclocondensation Approaches to the Nicotinic Acid Scaffold

Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds, including pyridines. The Hantzsch pyridine synthesis, a well-known example, typically produces dihydropyridines from the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While the classic Hantzsch synthesis leads to symmetrically substituted pyridines, modifications can allow for the synthesis of unsymmetrical derivatives.

For the specific target of this compound, a modified cyclocondensation approach could be employed. This might involve the condensation of an enamine derived from a β-ketoester (e.g., ethyl acetoacetate) with a Michael acceptor such as a dicyanofumarate derivative. The subsequent cyclization and aromatization would lead to the formation of the pyridine ring. The challenge in this approach lies in controlling the regioselectivity of the cyclization to ensure the correct placement of the substituents.

Regioselective Annulation Strategies

Annulation strategies involve the formation of a new ring onto a pre-existing molecular fragment. In the context of pyridine synthesis, this could involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a three-carbon synthon containing the nitrogen atom.

A potential regioselective annulation approach for this compound could start with a suitably functionalized enamine. For example, the reaction of an enaminonitrile with a 1,3-dicarbonyl compound can lead to the formation of a substituted pyridine. The careful choice of the starting materials and reaction conditions is paramount to control the regiochemical outcome of the annulation process.

Functional Group Interconversions and Late-Stage Functionalization for this compound Synthesis

An alternative to de novo synthesis is the modification of a pre-existing pyridine ring through functional group interconversions and late-stage functionalization. This approach is often more practical when a suitable starting pyridine derivative is commercially available or easily accessible.

Strategies for Introducing the Cyano Moiety

The introduction of a cyano group onto a pyridine ring can be achieved through several methods. wikipedia.org One of the most common strategies is the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a cyanide salt, typically copper(I) cyanide. Therefore, a plausible synthetic route to this compound could start from 5-amino-2-methylnicotinic acid.

Another widely used method is the palladium-catalyzed cyanation of halopyridines. wikipedia.org This approach would involve the synthesis of a 5-halo-2-methylnicotinic acid (e.g., 5-bromo-2-methylnicotinic acid) as a key intermediate. The subsequent reaction with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand would yield the desired 5-cyano derivative. organic-chemistry.org

A more direct approach is the C-H cyanation of the pyridine ring. nih.gov While this method can be highly efficient, controlling the regioselectivity can be challenging. For a 2-methylnicotinic acid, the electronic and steric effects of the existing substituents would direct the cyanation to a specific position, and careful optimization of the reaction conditions would be necessary to favor the formation of the 5-cyano isomer. researchgate.net

| Starting Material | Reagent | Method | Product |

| 5-Amino-2-methylnicotinic acid | NaNO₂, HCl, then CuCN | Sandmeyer Reaction | This compound |

| 5-Bromo-2-methylnicotinic acid | Zn(CN)₂, Pd catalyst | Palladium-catalyzed Cyanation | This compound |

| 2-Methylnicotinic acid | Electrophilic cyanating agent | C-H Cyanation | This compound |

Methodologies for Methyl Group Installation and Manipulation

The installation of a methyl group onto a pyridine ring can be achieved through various methods, often involving organometallic reagents or radical reactions. For the synthesis of this compound, a strategy could involve starting with a 5-cyanonicotinic acid derivative and introducing the methyl group at the 2-position.

One approach is the Minisci reaction, which involves the radical methylation of a protonated heteroaromatic compound. However, this reaction often leads to a mixture of isomers and may not be suitable for achieving high regioselectivity.

A more controlled method involves the use of organometallic cross-coupling reactions. For example, a 2-halo-5-cyanonicotinic acid derivative could be coupled with a methylating agent, such as methylboronic acid or trimethylaluminum, in the presence of a palladium or nickel catalyst.

Alternatively, a methyl group can be introduced via a directed ortho-metalation approach. If the carboxylic acid group can be used as a directing group, deprotonation at the 2-position with a strong base followed by reaction with a methyl electrophile (e.g., methyl iodide) could provide the desired product. However, the acidity of the other ring protons and potential side reactions would need to be carefully considered.

| Starting Material | Reagent | Method | Product |

| 2-Halo-5-cyanonicotinic acid | Methylboronic acid, Pd catalyst | Suzuki Coupling | This compound |

| 5-Cyanonicotinic acid | Strong base, then Methyl iodide | Directed ortho-metalation | This compound |

Carboxylic Acid Formation and Derivatization Approaches

The formation of the carboxylic acid group at the 3-position of the pyridine ring is a critical step in the synthesis of this compound. A primary and highly effective method for this transformation is the hydrolysis of a nitrile precursor, such as 2-methyl-3,5-dicyanopyridine. This hydrolysis can be conducted under either acidic or basic conditions. youtube.com For instance, a common industrial method for producing nicotinic acid involves the alkaline hydrolysis of 3-cyanopyridine (B1664610) (nicotinonitrile) using reagents like sodium hydroxide (B78521) at elevated temperatures. google.com This well-established process is directly analogous to a potential synthesis of the target compound.

Alternatively, the carboxylic acid can be obtained from its corresponding ester, for example, methyl 5-cyano-2-methylnicotinate. The ester can be hydrolyzed to the carboxylic acid, often through saponification with a base followed by acidification.

Once formed, the carboxylic acid group can be derivatized to create other functional groups. A principal derivatization is esterification. While simple acid-catalyzed esterification with an alcohol is common, solid acid catalysts have been developed for this purpose. For example, methyl nicotinate (B505614) can be synthesized from nicotinic acid using a MoO3/SiO2 bifunctional catalyst. orientjchem.org Another key derivatization involves converting the carboxylic acid into an acid chloride. This is typically achieved using reagents like oxalyl chloride or thionyl chloride, creating a highly reactive intermediate that can be used to synthesize amides, esters, and other acyl derivatives. researchgate.net

| Transformation | Typical Reagents | Precursor Type | Product Type |

|---|---|---|---|

| Hydrolysis | NaOH(aq) or H2SO4(aq), Heat | Nitrile | Carboxylic Acid |

| Hydrolysis | LiOH or NaOH, then H3O+ | Ester | Carboxylic Acid |

| Esterification | Methanol, MoO3/SiO2 Catalyst | Carboxylic Acid | Methyl Ester |

| Acid Chloride Formation | (COCl)2 or SOCl2 | Carboxylic Acid | Acyl Chloride |

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective routes for the synthesis of complex molecules like this compound. These approaches are central to modern organic synthesis, providing pathways that are often more direct and higher yielding than stoichiometric methods. mdpi.com

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium and nickel, are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com A plausible and strategic approach to introduce the cyano group at the 5-position is through the transition metal-catalyzed cyanation of an aryl halide precursor, such as 5-bromo-2-methylnicotinic acid. google.com Various cyanide sources can be employed, though modern methods often seek to avoid highly toxic reagents like KCN or NaCN. google.commdpi.com Nickel-catalyzed protocols have been developed that enable the conversion of a wide range of aryl chlorides into the corresponding nitriles. google.com These reactions are foundational for the synthesis of aromatic nitriles, which are versatile intermediates that can be converted into carboxylic acids, amides, or amines. google.com

Organocatalytic Methods

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While specific organocatalytic methods for the direct synthesis of this compound are not widely documented, nicotinic acid itself has been employed as an organocatalyst for various transformations, such as the synthesis of quinazolines and dihydropyridines. nih.gov The application of organocatalysis to construct the substituted pyridine core of the target molecule remains an area for potential development, offering an alternative to metal-based catalytic systems.

Biocatalytic Transformations for Structural Elaboration

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. frontiersin.org For the synthesis of this compound, the most relevant biocatalytic approach is the use of nitrilase enzymes. nih.gov Nitrilases catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia. nih.govd-nb.info This one-step reaction is highly attractive from a process chemistry perspective.

Numerous nitrilases from microbial sources, including Rhodococcus, Alcaligenes, and Pseudomonas, have been identified and utilized for the production of nicotinic acid from 3-cyanopyridine. frontiersin.orgnih.govmdpi.com This enzymatic process operates in an aqueous medium at or near ambient temperature and pressure, offering significant advantages over traditional chemical hydrolysis which requires harsh conditions. mdpi.com The high chemo- and regioselectivity of nitrilases could be particularly advantageous in the synthesis of this compound from a dinitrile precursor, potentially allowing for the selective hydrolysis of the nitrile at position 3 while leaving the nitrile at position 5 intact.

| Enzyme Source | Substrate | Product | Key Advantage |

|---|---|---|---|

| Rhodococcus rhodochrous J1 | 3-Cyanopyridine | Nicotinic Acid | Reported 100% yield frontiersin.org |

| Alcaligenes faecalis MTCC 126 | 3-Cyanopyridine | Nicotinic Acid | High substrate and product tolerance frontiersin.org |

| Pseudomonas putida | 3-Cyanopyridine | Nicotinic Acid | High enzyme activity in recombinant systems nih.gov |

| Acidovorax facilis 72W | 3-Cyanopyridine | Nicotinic Acid | Efficient catalysis in immobilized whole-cell systems mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals.

Solvent-Free and Aqueous Medium Syntheses

The use of water as a reaction solvent or the elimination of solvents altogether are key tenets of green chemistry. As discussed, the biocatalytic synthesis of nicotinic acid derivatives using nitrilase enzymes is performed in an aqueous medium under mild conditions, representing an inherently green approach. frontiersin.orgmdpi.com Similarly, the oxidation of pyridine derivatives using reagents like potassium permanganate (B83412) can be effectively carried out in water. chemicalbook.com

Solvent-free, or solid-state, reactions offer benefits such as reduced waste, operational simplicity, and often faster reaction times. mdpi.com Numerous methodologies have been developed for the synthesis of 2-amino-3-cyanopyridines, a structurally related class of compounds, under solvent-free conditions. researchgate.nettandfonline.com These reactions are often facilitated by a solid catalyst or by microwave irradiation, which can significantly accelerate the reaction rate. mdpi.comsemanticscholar.org For instance, one-pot, multicomponent reactions of aldehydes, malononitrile, ketones, and ammonium acetate can produce cyanopyridine derivatives in high yields without the need for a solvent. mdpi.comsemanticscholar.org The adoption of similar solvent-free strategies could provide a more sustainable route to the core structure of this compound.

Atom Economy and Reaction Efficiency Optimization

A plausible synthetic route to this compound involves the preparation of a key intermediate, ethyl 6-chloro-5-cyano-2-methylnicotinate. The subsequent steps would logically involve the dehalogenation of the chloro group and the hydrolysis of the ethyl ester.

Table 1: Theoretical Atom Economy of Key Transformations

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Catalytic Dehalogenation | Ethyl 6-chloro-5-cyano-2-methylnicotinate, H₂ | Ethyl 5-cyano-2-methylnicotinate | HCl | High (dependent on catalyst and hydrogen source) |

| Ester Hydrolysis | Ethyl 5-cyano-2-methylnicotinate, H₂O | This compound | Ethanol (B145695) | High |

Note: The actual atom economy will be lower due to factors like catalyst usage and less than 100% reaction yields.

Reaction efficiency is another critical metric, encompassing not only the chemical yield but also reaction time, temperature, and energy consumption. The optimization of these parameters is a key focus in the process development for the synthesis of this compound. For instance, in the dehalogenation step, the choice of catalyst is critical. Palladium-based catalysts are often employed for such transformations. The efficiency of these catalysts can be enhanced by optimizing the reaction conditions, such as solvent, temperature, and pressure, which can lead to higher yields and shorter reaction times.

Sustainable Reagent Development and Waste Minimization

The principles of sustainable chemistry are increasingly influencing the design of synthetic routes. This involves the use of less hazardous chemicals and the minimization of waste generation.

In the context of this compound synthesis, the development of sustainable reagents for the key dehalogenation step is an area of active research. Traditional methods might employ stoichiometric reducing agents that generate significant waste. A greener approach involves the use of catalytic hydrogenation.

Table 2: Comparison of Reagents for Dehalogenation

| Reagent Type | Examples | Advantages | Disadvantages |

| Stoichiometric Reductants | Metal hydrides (e.g., NaBH₄) | Effective for a range of substrates | Poor atom economy, generation of metal waste |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂ | High atom economy, clean byproduct (H₂O if O₂ is the oxidant) | Requires specialized high-pressure equipment, potential for catalyst deactivation |

| Transfer Hydrogenation | Formic acid, isopropanol | Milder conditions than high-pressure hydrogenation | Co-product generation |

The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is particularly advantageous as they can be easily recovered and reused, further reducing waste and cost. Research into novel catalytic systems, including the use of more earth-abundant and less toxic metals, is a promising avenue for enhancing the sustainability of this transformation.

Waste minimization is a holistic approach that considers the entire synthetic process. For the synthesis of this compound, this includes:

Solvent Selection: Utilizing greener solvents with lower environmental impact and exploring solvent-free reaction conditions where possible.

Catalyst Recycling: Implementing efficient methods for the recovery and reuse of catalysts, particularly those based on precious metals.

Byproduct Management: Developing strategies to either minimize the formation of byproducts or find applications for them, converting waste into valuable materials. For instance, the ethanol generated during the ester hydrolysis step could potentially be recovered and reused.

Process Intensification: Employing technologies such as flow chemistry can lead to improved reaction control, higher yields, and reduced waste streams compared to traditional batch processes.

The industrial production of related nicotinic acid derivatives has seen a shift towards more environmentally friendly methods, such as gas-phase oxidation of picolines, which offers high atom economy and uses air as the oxidant. While the synthesis of the more complex this compound presents its own challenges, the principles learned from these large-scale processes can guide the development of more sustainable laboratory and industrial-scale syntheses.

Reactivity Profiles and Reaction Mechanisms of 5 Cyano 2 Methylnicotinic Acid

Reactivity of the Pyridine (B92270) Nitrogen in 5-Cyano-2-methylnicotinic acid

The pyridine nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. However, its reactivity is influenced by the electronic effects of the ring substituents. The methyl group at the 2-position is weakly electron-donating, which slightly increases the electron density on the nitrogen. Conversely, the cyano group at the 5-position and the carboxylic acid at the 3-position are both electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the pyridine nitrogen.

N-Alkylation: Pyridine readily reacts with alkyl halides to form N-alkylpyridinium salts through the nucleophilic attack of the nitrogen lone pair. quimicaorganica.org For this compound, this reaction is expected to be slower than with unsubstituted pyridine due to the decreased nucleophilicity of the nitrogen atom caused by the electron-withdrawing cyano and carboxyl groups. The reaction typically proceeds by direct treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate. quimicaorganica.org Studies on related bis(imino)pyridine systems show that N-alkylation can be achieved with organometallic reagents like those of lithium, magnesium, and zinc, often proceeding through a single electron-transfer mechanism. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and other specialized oxidants such as potassium peroxymonosulfate (B1194676) (Oxone). tandfonline.com The formation of the pyridine N-oxide significantly alters the electronic properties of the ring, making the positions ortho and para to the nitrogen atom more susceptible to nucleophilic attack. For 3-substituted pyridines, N-oxidation has been successfully carried out, though yields can be modest. tandfonline.comnih.gov The electron-deficient nature of this compound would likely require strong oxidizing conditions to achieve N-oxidation. arkat-usa.org

Table 1: Common Reagents for N-Alkylation and N-Oxidation of Pyridines

| Reaction | Reagent | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Neat or in a solvent like Et₂O | N-Alkylpyridinium Salt |

| N-Alkylation | Organometallic Reagents (e.g., MeLi) | Anhydrous solvent (e.g., Et₂O, Toluene) | N-Alkylpyridinium Salt |

| N-Oxidation | H₂O₂ / Acetic Acid | Glacial acetic acid, heating | Pyridine N-Oxide |

| N-Oxidation | m-CPBA | Dichloromethane, room temperature | Pyridine N-Oxide |

| N-Oxidation | Oxone® | Water/Acetone, buffered solution | Pyridine N-Oxide |

Coordination Chemistry of the Pyridine Nitrogen (as a ligand in chemical reactions)

The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to a wide variety of metal ions to form coordination compounds. Nicotinic acid and its derivatives are well-known to form complexes with transition metals and rare earth elements. cdnsciencepub.comresearchgate.netresearchgate.net In these complexes, the pyridine derivative can coordinate through the nitrogen atom, one or both of the carboxylate oxygen atoms, or a combination of these, acting as a monodentate, bidentate, or bridging ligand. researchgate.netrsc.org

For this compound, coordination would primarily involve the pyridine nitrogen and the carboxylate oxygen atoms. The formation of a five-membered chelate ring through coordination of both the nitrogen and an oxygen from the carboxylate group is a common motif for nicotinic acid derivatives. researchgate.net The electronic and steric properties of the cyano and methyl groups would influence the stability and geometry of the resulting metal complexes. The cyano group itself has a nitrogen lone pair and could potentially participate in coordination, possibly leading to the formation of polynuclear or polymeric structures. mdpi.com

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of transformations, including deprotonation, conversion to derivatives like esters and amides, and reduction.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a common approach. masterorganicchemistry.com However, for pyridine carboxylic acids, the acid catalyst can protonate the basic pyridine nitrogen, which can complicate the reaction. masterorganicchemistry.com Alternative methods that avoid strongly acidic conditions are often preferred. These include reacting the carboxylic acid with an alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or using solid acid catalysts. orientjchem.org Esterification of nicotinic acid has also been accomplished non-catalytically by reacting it directly with a high-boiling, water-immiscible alcohol at reflux temperatures. google.com

Amidation: Amide bond formation is typically accomplished by activating the carboxylic acid followed by reaction with an amine. hepatochem.com Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally inefficient. A common laboratory method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride, SOCl₂) or by using peptide coupling reagents. nih.govyoutube.com Popular coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like PyBOP), and aminium/uronium salts (like HATU). luxembourg-bio.compeptide.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond under mild conditions. luxembourg-bio.com

Table 2: Selected Methods for Esterification and Amidation

| Transformation | Reagents | Byproducts | Key Features |

|---|---|---|---|

| Esterification | |||

| Fischer | Alcohol, H₂SO₄ (cat.) | Water | Equilibrium process; requires excess alcohol or water removal. |

| DCC Coupling | Alcohol, DCC, DMAP (cat.) | Dicyclohexylurea (DCU) | Mild conditions; DCU precipitates from solution. |

| Amidation | |||

| Acyl Chloride | 1. SOCl₂ 2. Amine, Base | SO₂, HCl, Salt | Two-step process via a reactive intermediate. |

| HATU Coupling | Amine, HATU, Base (e.g., DIEA) | Tetramethylurea, HOBt | High efficiency, low racemization, commonly used in peptide synthesis. |

| DCC Coupling | Amine, DCC | Dicyclohexylurea (DCU) | Cost-effective; potential for racemization without additives like HOBt. |

Decarboxylation Pathways and Mechanistic Insights

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation depends significantly on the stability of the carbanionic intermediate formed upon loss of CO₂. Simple carboxylic acids are generally stable and require harsh conditions to decarboxylate. However, acids with an electron-withdrawing group at the β-position (relative to the carboxyl group), such as β-keto acids, decarboxylate readily upon mild heating through a cyclic transition state. organicchemistrytutor.com

For this compound, the carboxylic acid is attached to an aromatic pyridine ring. Aromatic carboxylic acids can undergo decarboxylation, often facilitated by copper catalysts at high temperatures. More recent methods utilize photoredox catalysis to generate radical intermediates from the carboxylic acid, which then lose CO₂. princeton.edunih.gov The presence of the electron-withdrawing cyano group on the pyridine ring could potentially influence the stability of intermediates and affect the conditions required for decarboxylation. For instance, radical decarboxylation followed by cyanation is a known transformation for certain carboxylic acids. nih.govnih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent that readily reduces carboxylic acids to alcohols. Diborane (B₂H₆) or its complex with THF (BH₃·THF) is another effective reagent that offers good selectivity for reducing carboxylic acids. scholarsresearchlibrary.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids on their own but can be effective for reducing esters derived from them. scholarsresearchlibrary.com Therefore, a two-step process involving esterification followed by reduction with NaBH₄ is a viable pathway to the corresponding alcohol, (5-cyano-2-methylpyridin-3-yl)methanol. scholarsresearchlibrary.com

Activation: To facilitate reactions like amidation, esterification, or even reduction, the carboxylic acid's hydroxyl group must often be converted into a better leaving group. youtube.com This "activation" makes the carboxyl carbon more electrophilic.

Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride.

Anhydrides: Reaction with another carboxylic acid or an acid chloride can form a symmetric or mixed anhydride, which is also a good acylating agent.

Active Esters: Coupling reagents, such as DCC or HATU, react with the carboxylic acid to form highly reactive O-acylisourea or active ester intermediates in situ, which are then consumed by the nucleophile (amine or alcohol). luxembourg-bio.com

Silyl (B83357) Esters: Recently, methods have been developed where carboxylic acids are activated in situ through the formation of silyl esters, which can then undergo catalytic reduction with silane-based reductants under milder conditions. chemistryviews.org

These activation strategies are fundamental to overcoming the relatively low reactivity of the carboxylic acid itself and enabling a broad scope of synthetic transformations. ruhr-uni-bochum.de

Reactivity of the Cyano Group in this compound

The cyano (nitrile) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized towards the nitrogen atom, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The reactivity of the cyano group in this compound is influenced by the electronic effects of the pyridine ring and the other substituents.

Nitrile Hydrolysis and Reduction Pathways

The cyano group can undergo hydrolysis to form a carboxylic acid or an amide, and it can be reduced to a primary amine.

Hydrolysis: The hydrolysis of nitriles is a common transformation that can be catalyzed by either acid or base. chemistrysteps.com The reaction typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile nitrogen is protonated. lumenlearning.com This protonation increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.comlibretexts.org The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org Applying this to this compound would yield 2-methylpyridine-3,5-dicarboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. chemguide.co.uk Acidification of the reaction mixture would then produce 2-methylpyridine-3,5-dicarboxylic acid.

| Reaction Type | Catalyst/Reagents | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl), Water, Heat | Amide | Carboxylic Acid | chemguide.co.ukcommonorganicchemistry.com |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH), Water, Heat | Amide | Carboxylic Acid | libretexts.orgcommonorganicchemistry.com |

Reduction: Nitriles can be reduced to primary amines using various reducing agents. This transformation is a cornerstone of amine synthesis. organic-chemistry.org

Catalytic Hydrogenation: This is an economical method for producing primary amines. wikipedia.org The process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org However, under certain conditions, intermediate imines can react with the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to yield the primary amine. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction, stopping at the imine stage, which is then hydrolyzed to an aldehyde upon aqueous workup. libretexts.orgwikipedia.org

| Reagent | Product | Mechanism Notes | Reference |

|---|---|---|---|

| H₂ / Raney Ni, Pd, or Pt | Primary Amine (R-CH₂NH₂) | Catalytic hydrogenation; can produce secondary/tertiary amines. | wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | Involves two sequential hydride additions. | libretexts.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (R-CHO) | Partial reduction to an imine, followed by hydrolysis. | wikipedia.org |

Cycloaddition Reactions Involving the Cyano Group

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions, providing a route to various heterocyclic systems. While specific examples involving this compound are not prominent in the literature, the general reactivity of nitriles suggests potential pathways. For instance, nitriles can undergo [4+2] cycloaddition (Diels-Alder) reactions with dienes, although this typically requires high temperatures or Lewis acid catalysis due to the lower reactivity of the C≡N bond compared to a C=C bond. mdpi.com Similarly, [3+2] cycloadditions, for example with azide (B81097) anions, can lead to the formation of tetrazole rings.

Nucleophilic Attack and Electrophilic Activation Strategies

The inherent electrophilicity of the nitrile carbon atom is central to its reactivity. libretexts.org This electrophilic character allows for a variety of nucleophilic addition reactions.

Electrophilic Activation: The reactivity of the nitrile group towards nucleophiles can be significantly enhanced through electrophilic activation. Protonation of the nitrogen atom under acidic conditions or coordination with a Lewis acid makes the carbon atom more electron-deficient and thus more susceptible to attack by weak nucleophiles. libretexts.orgnih.gov

Nucleophilic Attack: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), can attack the nitrile carbon directly. chemistrysteps.com The reaction of a nitrile with a Grignard reagent (R'-MgX) initially forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com In the case of this compound, reaction with a Grignard reagent would lead to the formation of a ketone at the 5-position after hydrolysis. Cysteine and serine residues in enzymes can also act as nucleophiles, forming covalent adducts with nitrile-containing inhibitors. nih.gov

Reactivity of the Methyl Group in this compound

The methyl group at the 2-position of the pyridine ring is not merely an inert substituent. Its proximity to the ring nitrogen atom activates it for several chemical transformations.

Alpha-Proton Abstraction and Subsequent Alkylation at the Methyl Position

The protons of a methyl group located at the 2- or 4-position of a pyridine ring are significantly more acidic than those of a methyl group on a benzene (B151609) ring. This increased acidity is due to the electron-withdrawing nature of the nitrogen atom in the ring, which helps to stabilize the resulting carbanion (anion) through resonance.

A strong base, such as butyl lithium (BuLi) or lithium diisopropylamide (LDA), can abstract a proton from the methyl group of this compound to form a nucleophilic carbanion. This anion can then react with a variety of electrophiles, such as alkyl halides, in an alkylation reaction to form a new carbon-carbon bond, thereby extending the side chain at the 2-position.

Oxidation and Functionalization Strategies for the Methyl Group

The methyl group can be oxidized to other functional groups, most commonly a carboxylic acid.

Oxidation: Strong oxidizing agents can convert the methyl group into a carboxyl group. For instance, potassium permanganate (B83412) (KMnO₄) is a classic reagent for oxidizing alkyl side chains on aromatic rings. google.com However, controlling the selectivity can be challenging, as the pyridine ring itself can be susceptible to oxidation under harsh conditions. Another method involves oxidation with nitric acid under high temperature and pressure, which has been used for the selective oxidation of methyl groups on pyridine rings. google.com In the context of this compound, such an oxidation would convert the methyl group at the 2-position into a second carboxylic acid group, yielding 5-cyanopyridine-2,3-dicarboxylic acid. Careful selection of reaction conditions would be crucial to avoid hydrolysis of the cyano group.

Electrophilic and Nucleophilic Aromatic Substitution on the this compound Pyridine Ring

The pyridine ring of this compound, while aromatic, exhibits a reactivity profile that is distinct from benzene, primarily due to the presence of the electronegative nitrogen atom. This nitrogen atom significantly influences the electron density of the ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack. The substituents on the ring—a cyano group (-CN), a methyl group (-CH₃), and a carboxylic acid group (-COOH)—further modulate this reactivity, dictating the regioselectivity and feasibility of substitution reactions.

Regioselectivity and Directing Effects of Substituents

The position of electrophilic and nucleophilic attack on the this compound ring is determined by the combined directing effects of its three substituents. Each group exerts an electronic influence on the pyridine ring, either donating or withdrawing electron density, which in turn stabilizes or destabilizes the intermediates formed during substitution.

In general, the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution (SₑAr) by withdrawing electron density, making the ring electron-deficient. uoanbar.edu.iqlibretexts.org Electrophilic attack, therefore, requires more forcing conditions compared to benzene and preferentially occurs at the C-3 and C-5 positions, which are less deactivated. quora.comquora.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C-2, C-4, and C-6 positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. uoanbar.edu.iqstackexchange.com

The directing effects of the individual substituents on the pyridine ring can be summarized as follows:

| Substituent |

For This compound , the positions on the pyridine ring are numbered starting from the nitrogen atom as 1. Therefore, the substituents are located at C-2 (methyl), C-3 (carboxylic acid), and C-5 (cyano).

Electrophilic Aromatic Substitution:

The pyridine ring is already deactivated by the nitrogen atom. The presence of two strong electron-withdrawing groups, the cyano and carboxylic acid groups, further deactivates the ring towards electrophilic attack, making such reactions very difficult to achieve. The methyl group, being an activating group, will direct incoming electrophiles to its ortho (C-3) and para (C-5) positions. However, these positions are already substituted. The cyano and carboxylic acid groups are meta-directing. The meta position relative to the carboxylic acid at C-3 is C-5 (already substituted) and C-1 (the nitrogen atom). The meta positions relative to the cyano group at C-5 are C-3 (already substituted) and C-1 (the nitrogen atom). Therefore, the only available positions for substitution are C-4 and C-6. Both the cyano and carboxylic acid groups will direct an incoming electrophile to the C-4 and C-6 positions (meta to them). The methyl group will direct to the C-6 position (ortho). Considering the combined deactivating effects, electrophilic substitution on this compound is highly unfavorable and would require extremely harsh conditions. If a reaction were to occur, it would most likely be directed to the C-6 position, influenced by the activating effect of the methyl group.

Nucleophilic Aromatic Substitution:

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom. This activation is significantly enhanced by the presence of the strongly electron-withdrawing cyano and carboxylic acid groups. These groups help to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. uoanbar.edu.iq Nucleophilic attack is strongly favored at the positions ortho and para to the electron-withdrawing groups. In this molecule, the positions ortho and para to the nitrogen are C-2, C-4, and C-6. The cyano group at C-5 and the carboxylic acid at C-3 will activate the ring for nucleophilic attack. A nucleophile is most likely to attack the positions that are ortho or para to the activating groups and the ring nitrogen. The C-2 position is occupied by a methyl group, which is not a good leaving group. The C-4 and C-6 positions are potential sites for nucleophilic attack, especially if there is a suitable leaving group present at one of these positions in a derivative of this compound. For instance, in a hypothetical 4-halo-5-cyano-2-methylnicotinic acid, nucleophilic substitution at the C-4 position would be highly favored.

Mechanistic Insights into Substitution Reactions

Electrophilic Aromatic Substitution (SₑAr):

The mechanism of electrophilic aromatic substitution on the pyridine ring of this compound would proceed through the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion.

Generation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E⁺).

Nucleophilic Attack by the Pyridine Ring: The π-electron system of the pyridine ring attacks the electrophile. This step is the rate-determining step as it disrupts the aromaticity of the ring.

Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate is formed. For pyridine, attack at the C-3 position is favored because the positive charge in the resonance structures is distributed over the carbon atoms and does not place a positive charge on the electronegative nitrogen atom, which would be highly unstable. quora.comquora.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

In the case of this compound, the strong deactivation of the ring by the nitrogen atom and the electron-withdrawing substituents makes the initial attack by an electrophile energetically very costly.

Nucleophilic Aromatic Substitution (SₙAr):

The mechanism for nucleophilic aromatic substitution on an appropriately substituted this compound derivative (e.g., with a leaving group at C-4 or C-6) typically follows an addition-elimination pathway.

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom and the electron-withdrawing cyano and carboxyl groups, which provides significant stabilization. uoanbar.edu.iqstackexchange.com

Elimination of the Leaving Group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored.

The presence of the cyano and carboxylic acid groups is crucial for the feasibility of this reaction, as they provide the necessary stabilization for the anionic intermediate, thereby lowering the activation energy of the reaction.

Derivatization Strategies and Structural Modulation of 5 Cyano 2 Methylnicotinic Acid

Synthesis of Ester and Amide Derivatives of 5-Cyano-2-methylnicotinic acid

The carboxylic acid moiety of this compound is a prime site for derivatization, readily undergoing esterification and amidation reactions. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility, and for introducing new functional handles for further elaboration.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. For instance, the synthesis of this compound 2,2-dimethylpropyl ester has been reported. google.com Similarly, the formation of various other esters, such as methyl and ethyl esters, can be accomplished using standard procedures. google.com The choice of alcohol allows for the introduction of a wide range of alkyl and aryl groups, thereby influencing the steric and electronic properties of the resulting ester.

Amide bond formation is another key derivatization strategy. This is generally carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling reagent, followed by reaction with an amine. researchgate.net This approach enables the incorporation of a diverse set of amine-containing fragments, leading to a broad library of amide derivatives. The synthesis of N-(Benzylsulfonyl)-1-[3-cyano-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridin-2-yl]piperidine-4-carboxamide and 6-(3-{[(Benzylsulfonyl)amino]carbonyl}azetidin-1-yl)-5-cyano-2-methylnicotinic acid isopropyl ester are examples of complex amides derived from related pyridine (B92270) scaffolds. google.com

| Derivative Type | Synthetic Method | Reagents |

| Esters | Acid-catalyzed esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) |

| Esters | Coupling agent-mediated | Alcohol, Coupling agent (e.g., DCC, EDC) |

| Amides | Acyl chloride method | Thionyl chloride (SOCl₂), Amine |

| Amides | Coupling agent-mediated | Amine, Coupling agent (e.g., HBTU, HATU) |

Functionalization at the Pyridine Ring System of this compound

The pyridine ring of this compound offers multiple positions for functionalization, enabling the introduction of a variety of substituents that can significantly alter the molecule's properties.

Halogenation and Cross-Coupling Reactions

Halogenation of the pyridine ring is a common strategy to introduce a reactive handle for subsequent cross-coupling reactions. The electron-deficient nature of the pyridine ring, due to the presence of the nitrogen atom, influences the regioselectivity of electrophilic aromatic substitution reactions like halogenation. nih.gov For pyridine derivatives, predicting the outcome of halogenation can be challenging due to the interplay of electronic effects from existing substituents. wuxibiology.com

Once halogenated, the resulting halo-pyridines can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyridine derivatives. For example, the Suzuki-Miyaura coupling of a bromo-pyridine with a boronic acid can introduce an aryl or heteroaryl group.

Introduction of Other Heteroatom-Containing Substituents

Beyond halogens, other heteroatom-containing substituents can be introduced onto the pyridine ring. For instance, amination reactions can install amino groups, which can serve as versatile synthetic handles for further modifications. The introduction of sulfur-containing moieties, such as sulfonyl groups, has also been documented in related pyridine systems. google.com

Modifications to the Cyano Group for Structural Diversity

The cyano group at the 5-position is not merely a passive substituent; it is a reactive functional group that can be transformed into various other functionalities, thereby expanding the structural diversity of the resulting analogues. The cyano group is known for its reactivity in various chemical transformations. google.com

For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. google.com Reduction of the cyano group can yield a primary amine, providing a site for further derivatization. Additionally, the cyano group can participate in cycloaddition reactions and can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. google.com These transformations highlight the versatility of the cyano group as a synthetic precursor to a range of other functional groups.

Regioselective Synthesis of Advanced this compound Analogues

The regioselective synthesis of highly substituted pyridine derivatives is a significant challenge in organic synthesis. wuxibiology.com Achieving specific substitution patterns often requires careful planning and the use of advanced synthetic methodologies. For instance, directed ortho-metalation (DoM) can be employed to selectively introduce substituents at positions adjacent to a directing group.

In the context of this compound, the existing substituents can influence the regioselectivity of further reactions. Computational methods are increasingly being used to predict the regioselectivity of reactions on complex aromatic systems, aiding in the design of efficient synthetic routes. wuxibiology.comresearchgate.net The development of regioselective methods is crucial for the synthesis of specific isomers with desired biological activities or material properties. nih.govx-mol.comthieme.de

Stereoselective Synthesis Approaches for Chiral Derivatives (if applicable)

While this compound itself is achiral, the introduction of chiral centers during its derivatization can lead to the formation of enantiomerically enriched or diastereomerically pure compounds. Stereoselective synthesis is particularly important in medicinal chemistry, where the different enantiomers of a chiral drug can have vastly different pharmacological activities.

Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. For example, asymmetric hydrogenation or asymmetric cross-coupling reactions could be employed to introduce chirality. nih.govclockss.orgthieme.com If a racemic mixture of a derivative is synthesized, chiral chromatography or classical resolution with a chiral resolving agent can be used to separate the enantiomers. The stereoselective synthesis of related complex molecules highlights the importance of controlling stereochemistry in the development of new chemical entities. nih.govclockss.org

5 Cyano 2 Methylnicotinic Acid As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Polysubstituted Pyridine (B92270) Scaffolds

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. 5-Cyano-2-methylnicotinic acid serves as an excellent starting point for the synthesis of highly functionalized and polysubstituted pyridines. The existing substituents on the ring direct further reactions and allow for the controlled introduction of additional chemical diversity.

Various synthetic strategies leverage cyanopyridine derivatives to produce complex pyridine structures. For instance, multi-component, one-pot reactions are efficient methods for creating polysubstituted pyridines from simple, readily available substrates. organic-chemistry.orgcore.ac.uk Methodologies like the Bohlmann-Rahtz reaction can be modified to produce cyanopyridines in high yields, sometimes enhanced by microwave irradiation. core.ac.uk The functional groups of this compound allow it to be a key player in such synthetic schemes. The carboxylic acid can be transformed into esters or amides, while the cyano group can undergo various transformations, and the pyridine nitrogen can be quaternized, each step adding another layer of substitution.

Research into potential modulators of multidrug resistance (MDR) has utilized derivatives of this compound. In one study, the ethyl ester of a related 5-cyanonicotinic acid derivative was used as an intermediate in the synthesis of complex pyridines, which in turn were precursors to thieno[2,3-b]pyridines. researchgate.net This highlights the role of the cyanonicotinic acid framework as a foundational element for building even more complex molecular architectures. researchgate.net

Role in Heterocycle Synthesis (e.g., fused ring systems, bicyclic frameworks)

The reactivity of the cyano group, in conjunction with the other functionalities on the this compound ring, makes it a powerful tool for the construction of fused heterocyclic systems. The nitrile group is a versatile functional group in heterocycle synthesis, capable of participating in intramolecular cyclizations to form new rings. quimicaorganica.org

A significant application is the synthesis of thieno[2,3-b]pyridines, a class of fused heterocycles with demonstrated biological activities. Pyridine intermediates derived from nicotinic acids are crucial for accessing this scaffold. researchgate.net The synthesis often involves building the thiophene (B33073) ring onto the pyridine core, a process facilitated by the existing substituents.

Furthermore, patent literature demonstrates the use of this compound and its esters in the synthesis of a variety of pyridine analogues that are fused to other rings or incorporate other heterocyclic moieties. google.com For example, derivatives have been prepared where the pyridine core is linked to oxazole (B20620) rings, demonstrating its utility in creating complex, multi-heterocyclic frameworks. google.com The general strategy often involves converting the carboxylic acid to an ester or amide and then using the pyridine ring as a scaffold to build or attach other heterocyclic systems, leading to the formation of bicyclic and more complex polycyclic structures. google.comgoogleapis.com

| Heterocyclic System | Precursor/Intermediate | Application Context |

| Thieno[2,3-b]pyridines | 5-Cyanonicotinic acid derivatives | Potential multidrug resistance modulators researchgate.net |

| Oxazolyl-pyridines | This compound esters | P2Y₁₂ inhibitors for antithrombotic agents google.com |

| Azetidinyl-pyridines | This compound esters | P2Y₁₂ inhibitors for antithrombotic agents google.com |

Applications in Scaffold-Based Library Synthesis for Chemical Research

In modern drug discovery, the generation of chemical libraries based on a central "scaffold" is a key strategy for identifying novel bioactive compounds. u-strasbg.frijpsr.com A scaffold is a core molecular structure common to all compounds in the library, which is then decorated with various building blocks. ijpsr.com this compound is an ideal scaffold for such purposes due to its inherent functionality.

The carboxylic acid group provides a convenient handle for coupling to a solid support for solid-phase synthesis or for linking to other building blocks via amide or ester bonds. rsc.org The cyano group and the pyridine ring itself offer multiple points for diversification, allowing chemists to generate a large number of related but distinct molecules. This approach is exemplified in the development of DNA-encoded libraries, where core structures with a carboxylic acid are coupled to DNA strands and then elaborated through combinatorial chemistry. rsc.org

Patents for novel P2Y₁₂ inhibitors describe the extensive use of this compound as a central scaffold. google.comgoogleapis.com Starting from this single intermediate, a large library of analogues was synthesized by modifying the carboxylic acid group and by performing substitution reactions at the 6-position of the pyridine ring. This systematic modification allowed for the exploration of the structure-activity relationship (SAR) and the identification of potent drug candidates. google.com This process highlights the compound's value in generating focused libraries for lead optimization in medicinal chemistry. ijpsr.com

Utility in the Construction of Complex Organic Molecules

The construction of complex organic molecules, particularly those intended for pharmaceutical use, requires starting materials that are not only versatile but also allow for the precise and controlled introduction of functional groups. This compound serves this role effectively. Its utility is demonstrated in the synthesis of sophisticated molecules designed to interact with specific biological targets.

For example, it has been employed as a key building block in the synthesis of novel pyridine analogues that function as P2Y₁₂ inhibitors, which are important antithrombotic agents used to prevent blood clots. google.com The final target molecules in these syntheses are complex, often containing multiple heterocyclic rings, amide bonds, and stereocenters. The synthesis starts with the this compound core, and subsequent steps build upon it to assemble the final complex structure. google.comgoogleapis.com

The versatility of the cyanomethylphenyl moiety is further underscored by the utility of related compounds like (5-Cyano-2-methylphenyl)boronic acid, which is a key reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. cymitquimica.com This illustrates the value of the substituted phenyl ring system, a core feature of this compound, in advanced organic synthesis for constructing elaborate molecular frameworks. The ability to transform the cyano and carboxylic acid groups into a multitude of other functionalities ensures its role as a foundational component in the synthesis of complex and biologically relevant molecules. researchgate.netgoogle.com

Advanced Analytical Techniques for Characterization and Purity Assessment of 5 Cyano 2 Methylnicotinic Acid

Spectroscopic Methodologies for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of 5-Cyano-2-methylnicotinic acid, providing detailed information about its atomic and molecular composition, as well as the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the cyano and carboxylic acid groups. The methyl protons are expected to resonate further upfield, likely in the range of 2.5-3.0 ppm. The acidic proton of the carboxylic acid group will exhibit a broad signal at a significantly downfield position, often above 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region (120-160 ppm). The carbons attached to the electron-withdrawing cyano and carboxylic acid groups will be further downfield. The nitrile carbon will have a characteristic chemical shift, and the methyl carbon will appear at a higher field.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | 2.5 - 3.0 | 20 - 25 |

| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |

| Carboxylic Acid Proton (-COOH) | >10 (broad) | 165 - 175 |

| Cyano Carbon (-CN) | - | 115 - 125 |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In techniques like electrospray ionization (ESI), the molecule is expected to be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. Fragmentation patterns can offer further structural insights.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the C≡N stretch of the cyano group (around 2220-2240 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring.

UV-Vis Spectroscopy reveals information about the electronic transitions within the molecule. As a substituted pyridine derivative, this compound is expected to exhibit absorption bands in the ultraviolet region, likely corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Analysis and Quantification (HPLC, GC, TLC)

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol), is a common approach. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

Gas Chromatography (GC) can also be employed, particularly for the analysis of more volatile derivatives of this compound, such as its methyl ester. Derivatization is often necessary to increase the volatility and thermal stability of the analyte. A capillary column with a suitable stationary phase, such as a phenyl-methylpolysiloxane, would be used for separation. researchgate.net Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection and quantification. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid technique for qualitative purity assessment and for monitoring the progress of chemical reactions. A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of organic solvents. The spots can be visualized under UV light or by using a suitable staining reagent. The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.

Typical Chromatographic Parameters

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

| HPLC | C18 | Acetonitrile/Water with buffer | UV |

| GC (after derivatization) | Phenyl-methylpolysiloxane | Helium | FID or MS |

| TLC | Silica Gel | Ethyl acetate (B1210297)/Hexane | UV light |

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are relevant)

This compound itself is not chiral. However, if chiral derivatives are synthesized, for example, by esterification with a chiral alcohol, chiroptical spectroscopy techniques would be crucial for assessing enantiomeric purity. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) measure the differential absorption and rotation of plane-polarized light by chiral molecules. These methods are highly sensitive to the stereochemistry of a molecule and are essential for the characterization of enantiomerically pure compounds.

Electrochemical Characterization (e.g., redox properties relevant for synthetic applications)

Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. These methods can determine the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and its propensity to participate in electron transfer reactions. This information can be valuable for designing synthetic pathways that involve electrochemical steps or for understanding its potential role in redox-active systems. The electron-withdrawing nature of the cyano and carboxylic acid groups would be expected to make the pyridine ring more difficult to oxidize and easier to reduce compared to unsubstituted pyridine.

Theoretical and Computational Chemistry Studies on 5 Cyano 2 Methylnicotinic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

There are no available published studies detailing quantum mechanical calculations, such as Hartree-Fock (HF) or Density Functional Theory (DFT), specifically performed on 5-Cyano-2-methylnicotinic acid to determine its electronic structure. Consequently, data regarding its molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and electrostatic potential maps are not present in the scientific literature. Without these fundamental calculations, predictions of its chemical reactivity based on electronic properties remain speculative.

Prediction of Reaction Mechanisms and Transition States

No computational studies have been found that investigate the reaction mechanisms involving this compound. As a result, there is no information on the calculated transition state geometries, activation energies, or reaction pathways for any of its potential chemical transformations. The prediction of whether reactions proceed through concerted or stepwise mechanisms, and the identification of key intermediates, has not been reported for this compound.

Conformation Analysis and Stereochemical Insights

A detailed conformational analysis of this compound using computational methods has not been published. This includes the identification of stable conformers, the determination of rotational barriers around its single bonds (e.g., the bond connecting the carboxylic acid group to the pyridine (B92270) ring), and the relative energies of different spatial arrangements. Therefore, there are no computationally derived insights into its preferred three-dimensional structure or its stereochemical properties.

DFT Studies on Substituent Effects and Aromaticity

While DFT is a common tool for analyzing the influence of substituents on the electronic properties and aromaticity of heterocyclic systems, no such studies have been specifically conducted and published for this compound. Research detailing how the cyano and methyl groups at the 5- and 2-positions, respectively, affect the aromaticity of the pyridine ring, or quantifying their electron-withdrawing and electron-donating effects through computational analysis, is not available.

Molecular Modeling for Understanding Structural Preferences and Intermolecular Interactions

There is a lack of published molecular modeling studies, including molecular dynamics (MD) simulations or Monte Carlo simulations, for this compound. Consequently, there are no computational predictions regarding its intermolecular interactions, such as hydrogen bonding patterns in the solid state or in solution. Understanding its structural preferences for forming dimers or other aggregates through computational means has not been documented.

Industrial Synthesis and Scale Up Considerations for 5 Cyano 2 Methylnicotinic Acid

Process Optimization for Large-Scale Production of 5-Cyano-2-methylnicotinic acid

The transition from laboratory-scale synthesis to large-scale industrial production of this compound hinges on meticulous process optimization to ensure safety, efficiency, and cost-effectiveness. Key parameters for both the cyanation and hydrolysis steps must be rigorously fine-tuned.

For the initial palladium-catalyzed cyanation of a 5-halo-2-methylpyridine, optimization efforts would concentrate on several critical variables. The choice of catalyst system is paramount. While various palladium precursors and phosphine (B1218219) ligands have been developed for cyanation reactions, large-scale applications often favor catalysts that are robust, require low loading, and are cost-effective. researchgate.netillinois.edu The order of reagent addition has been identified as a crucial factor in preventing catalyst poisoning by cyanide, with the slow addition of the cyanide source to a pre-heated mixture of the other reagents proving critical for a scalable process. researchgate.net

The selection of the cyanide source is another vital consideration, balancing reactivity with safety and environmental concerns. While zinc cyanide is commonly used, the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]) presents a safer alternative for large-scale operations. nih.govnih.gov Reaction temperature and solvent selection also significantly impact reaction kinetics and product purity. Mild reaction temperatures are preferable to minimize side reactions and energy consumption. organic-chemistry.orgnih.gov

In the subsequent hydrolysis of the 5-cyano-2-methylpyridine intermediate, process optimization would focus on reaction conditions to maximize the conversion to the desired carboxylic acid while minimizing the formation of amide intermediates and other byproducts. The choice between acidic or basic hydrolysis would depend on factors such as substrate stability, desired product form (free acid or salt), and downstream processing requirements. For the production of related nicotinic acids, alkaline hydrolysis using catalytic amounts of sodium or potassium hydroxide (B78521) at elevated temperatures and pressures has been employed. nih.gov